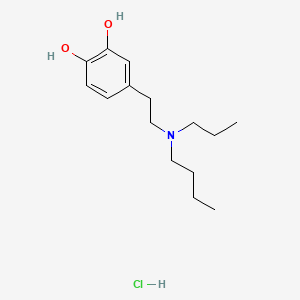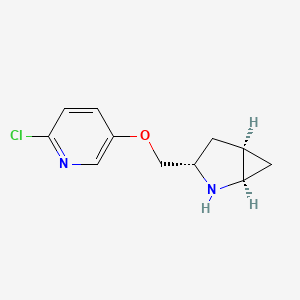
Pyrocatechol, 4-(2-(butyl-propylamino)ethyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propylbutyldopamine hydrochloride is a synthetic compound derived from dopamine, a well-known neurotransmitter. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. It is characterized by the presence of both propyl and butyl groups attached to the dopamine structure, which may influence its chemical properties and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propylbutyldopamine hydrochloride typically involves several steps:
Formation of 3,4-Dimethoxyphenylacetyl Chloride: This is achieved by reacting 3,4-dimethoxyphenylacetic acid with thionyl chloride (SOCl2).
Amide Formation: The resulting 3,4-dimethoxyphenylacetyl chloride is then reacted with an excess of N-n-propyl-N-n-butylamine in dry dimethylformamide (DMF) to yield the corresponding amide.
Reduction: The amide is reduced to the corresponding amine using diborane in dry tetrahydrofuran (THF).
Deprotection: The methyl protective groups are removed by refluxing the amine salt with 56% hydroiodic acid (HI) in acetic anhydride.
Conversion to Hydrochloride Salt: The deprotected amine is neutralized with aqueous sodium bicarbonate (NaHCO3) and then converted to its hydrochloride salt, followed by recrystallization from ethanol ether
Industrial Production Methods
Industrial production methods for propylbutyldopamine hydrochloride would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Propylbutyldopamine hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring or the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as diborane (B2H6) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
Propylbutyldopamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential effects on biological systems, particularly in neurotransmission and receptor binding studies.
Medicine: Research explores its potential therapeutic applications, including its role in treating neurological disorders and its effects on cardiovascular health.
Industry: It is used in the development of new materials, such as polydopamine-based coatings and nanoparticles, due to its adhesive properties and chemical reactivity .
Mécanisme D'action
The mechanism of action of propylbutyldopamine hydrochloride involves its interaction with dopamine receptors in the brain. It acts as a neurotransmitter, binding to G protein-coupled receptors and influencing various physiological processes. The compound’s effects are mediated through the activation or inhibition of adenylyl cyclase, leading to changes in cyclic AMP (cAMP) levels and subsequent cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dopamine: The parent compound, which is a major neurotransmitter in the brain.
Norepinephrine: Another catecholamine neurotransmitter with similar structure and function.
Epinephrine: A hormone and neurotransmitter closely related to dopamine and norepinephrine.
Uniqueness
Propylbutyldopamine hydrochloride is unique due to the presence of both propyl and butyl groups, which may enhance its lipophilicity and alter its binding affinity to receptors compared to dopamine and its analogs. This structural modification can lead to different pharmacological profiles and potential therapeutic applications .
Propriétés
Numéro CAS |
57464-71-8 |
|---|---|
Formule moléculaire |
C15H26ClNO2 |
Poids moléculaire |
287.82 g/mol |
Nom IUPAC |
4-[2-[butyl(propyl)amino]ethyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C15H25NO2.ClH/c1-3-5-10-16(9-4-2)11-8-13-6-7-14(17)15(18)12-13;/h6-7,12,17-18H,3-5,8-11H2,1-2H3;1H |
Clé InChI |
YLUQSOLEVPXPIR-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCC)CCC1=CC(=C(C=C1)O)O.Cl |
Numéros CAS associés |
71800-28-7 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![5-[(2,3-dichlorobenzoyl)amino]-3-[[4-[[8-[(2,4-dichlorobenzoyl)amino]-1-hydroxy-3,6-disulfonaphthalen-2-yl]diazenyl]-2,5-dimethoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid](/img/structure/B12772473.png)


